3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-BIS(4-METHOXYPHENYL)-2,3-DIHYDRO-1,3-OXAZOL-2-ONE
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and an oxazolone ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one typically involves the reaction of 3,4-dimethoxyphenyl ethylamine with 4-methoxybenzaldehyde under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide and proceeds through a mechanochemical process . The resulting intermediate is then subjected to further reactions to form the final oxazolone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxazolone ring can be reduced to form amino alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products
The major products formed from these reactions include quinones, amino alcohols, and substituted aromatic compounds, which can be further utilized in various applications.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and oxazolone ring play a crucial role in binding to these targets, leading to various biological effects. The compound can modulate specific pathways, resulting in its observed therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of pharmaceuticals.
3,4-Dimethoxyphenylacetic acid: Known for its applications in organic synthesis and as a building block for more complex molecules.
3,4-Dimethoxyphenylpropionic acid: Utilized in the development of new materials and as a reagent in organic reactions.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-2,3-dihydro-1,3-oxazol-2-one stands out due to its unique combination of methoxy groups and an oxazolone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-30-21-10-6-19(7-11-21)25-26(20-8-12-22(31-2)13-9-20)34-27(29)28(25)16-15-18-5-14-23(32-3)24(17-18)33-4/h5-14,17H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSOHUIFZIKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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